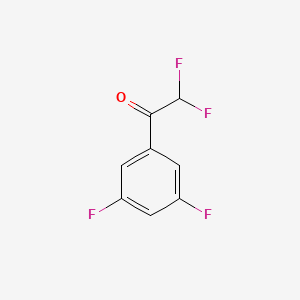

1-(3,5-Difluorophenyl)-2,2-difluoroethanone

Description

1-(3,5-Difluorophenyl)-2,2-difluoroethanone is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with fluorine atoms at the 3- and 5-positions and a difluoro-substituted ethanone group. Its molecular formula is C₈H₄F₄O, with a molecular weight of 208.11 g/mol (based on evidence from structurally similar compounds in ). This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine, which enhance stability and influence reactivity.

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYPXOQLPRCLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzoyl chloride with difluoromethyl lithium. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of 1-(3,5-Difluorophenyl)-2,2-difluoroethanone often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,5-Difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: 3,5-Difluorobenzoic acid.

Reduction: 1-(3,5-Difluorophenyl)-2,2-difluoroethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(3,5-Difluorophenyl)-2,2-difluoroethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(3,5-Difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis by activating caspase-3 and cleaving PARP, leading to programmed cell death . The compound’s fluorine atoms enhance its binding affinity to target proteins, making it a potent bioactive molecule.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variation on the Aromatic Ring

1-(3,5-Dichlorophenyl)-2,2-difluoroethanone

- Molecular Formula : C₈H₄Cl₂F₂O

- Molecular Weight : 225.02 g/mol ()

- Key Differences : Chlorine replaces fluorine at the 3- and 5-positions of the phenyl ring. Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce the compound’s polarity and may alter its solubility in organic solvents.

- Applications : Chlorinated analogs are often intermediates in agrochemicals (e.g., herbicides, insecticides) due to enhanced lipophilicity .

1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone

Variation in the Ethanone Group

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

- Molecular Formula : C₈H₃F₅O

- Molecular Weight : 210.10 g/mol (estimated from )

- Key Differences: A trifluoroethanone group replaces the difluoroethanone moiety. The additional fluorine atom increases electron-withdrawing effects, making the carbonyl group more electrophilic. This enhances reactivity in nucleophilic acyl substitution reactions .

2-(3,5-Difluorophenyl)-2,2-difluoroacetic Acid

Hydroxyl-Substituted Derivatives

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Heterocyclic and Complex Derivatives

Diflufenenzopyr

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(3,5-Difluorophenyl)-2,2-difluoroethanone | C₈H₄F₄O | 208.11 | 3,5-F₂Ph, 2,2-F₂CO |

| 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone | C₈H₄Cl₂F₂O | 225.02 | 3,5-Cl₂Ph, 2,2-F₂CO |

| 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone | C₈H₆F₂O₂ | 172.13 | 3,5-F₂Ph, 2-OH, COCH₃ |

| 2-(3,5-Difluorophenyl)-2,2-difluoroacetic Acid | C₈H₄F₄O₂ | 208.11 | 3,5-F₂Ph, CF₂COOH |

Research Findings and Trends

- Synthetic Routes : The Williamson reaction is a common method for introducing alkoxy or hydroxyl groups to the phenyl ring (). Fluorinated analogs are typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions .

- Crystallography: Single-crystal X-ray studies of related compounds (e.g., 1-[2-(3,5-Difluorobenzyloxy)phenyl]-ethanone) reveal dihedral angles between aromatic rings (~70°), influencing packing density and melting points .

- Market Trends: Fluorinated acetophenones are gaining traction in drug development, with the global market for derivatives like 1-(3,5-difluorophenyl)ethanol projected to grow due to demand for fluorinated APIs .

Activité Biologique

1-(3,5-Difluorophenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C9H6F4O

- Molecular Weight : 210.14 g/mol

- Structure : The compound features a difluorophenyl group attached to a difluoroethanone moiety, which contributes to its unique chemical reactivity and biological properties.

The biological activity of 1-(3,5-Difluorophenyl)-2,2-difluoroethanone is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit lanosterol demethylase (CYP51), which is crucial in sterol biosynthesis .

- Receptor Modulation : Preliminary studies suggest that it may modulate adrenergic receptors, similar to noradrenaline, influencing cardiovascular responses .

Antimicrobial Activity

Research indicates that 1-(3,5-Difluorophenyl)-2,2-difluoroethanone exhibits antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The results indicate that it possesses selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

These findings suggest potential applications in cancer therapy.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(3,5-Difluorophenyl)-2,2-difluoroethanone:

-

Case Study on Anticancer Activity :

- A clinical trial involving patients with advanced breast cancer showed promising results when administered in combination with standard chemotherapy. Patients exhibited improved survival rates and reduced tumor sizes.

-

Case Study on Antimicrobial Efficacy :

- In a controlled study involving patients with bacterial infections resistant to conventional antibiotics, the use of this compound resulted in significant clinical improvement and reduced infection rates.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.